molecular formula C12H10N2O2 B2437133 2-(8-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile CAS No. 1146911-26-3

2-(8-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile

Cat. No. B2437133
CAS RN: 1146911-26-3
M. Wt: 214.224
InChI Key: YACJEFBGSOUWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolone is a privileged scaffold in medicinal chemistry and 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential . The quinolone itself is a privileged scaffold in terms of its druggability, finding its utility in drugs ranging from anticancer, antibacterial and antiviral to cystic fibrosis and cardiotonic .


Synthesis Analysis

The conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive . This has motivated researchers to adopt a much simpler, scalable and efficient methodology for the synthesis of highly pure N-1 substituted 4- Quinolone-3-Carboxamides with excellent yields .


Molecular Structure Analysis

The 4-quinolone scaffold holds significant relevance in medicinal chemistry . These isolated 4-quinolones are categorized by an alkyl or alkenyl group at C-2, and C-3 .


Chemical Reactions Analysis

Many specific synthetic methodologies have been developed and reported for the production of quinolone antibiotics . These methods range from multi-stepped, one-pot, flow chemistry and metal catalyzed reactions resulting in targeted modification at C2, C3 or N-hydroxylation .


Physical And Chemical Properties Analysis

When ethylene glycol was used as solvent the final product isolated was an ester, 2-hydroxyethyl 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate .

Scientific Research Applications

Mechanism of Action

Some of the 4-quinolones serve as lead structures for synthetic anti-microbial agents, some of them with very novel mechanisms of action such as quorum sensing signaling molecules controlling the population density of Pseudomonas spp .

Future Directions

The adopted methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4- Quinolone-3-Carboxamides which can then be explored for their therapeutic potential . This may also be adaptable for the derivatization of other such less reactive carboxylate species .

properties

IUPAC Name

2-(8-methoxy-4-oxoquinolin-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-11-4-2-3-9-10(15)5-7-14(8-6-13)12(9)11/h2-5,7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACJEFBGSOUWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N(C=CC2=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.